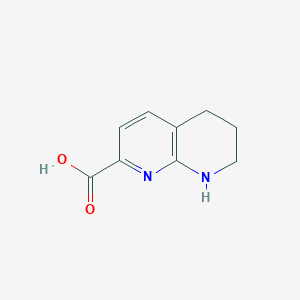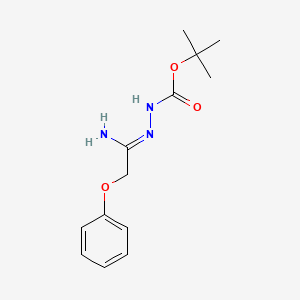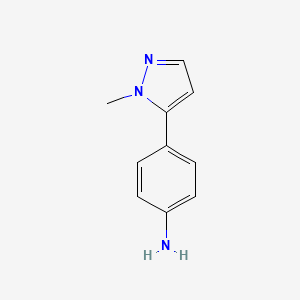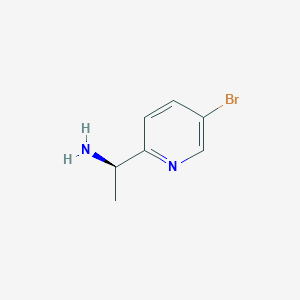
5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxylic acid
Descripción general
Descripción
5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxylic acid is a chemical compound with the molecular formula C9H10N2O2 . It is a class of heterocyclic compounds that are also referred to in the chemical literature as “benzodiazines” or “diazanaphthalenes”, due to possessing a fused system of two pyridine rings .
Synthesis Analysis
The synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxylic acid relies on efficient double Sonogashira reactions of 2,5-dibromopyridine with acetylenic alcohols and protected propargylamines followed by Chichibabin cyclizations . An improved synthesis method has been reported, which affords a significant improvement over previously reported syntheses .
Molecular Structure Analysis
The molecular structure of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxylic acid is characterized by a fused system of two pyridine rings . The exact mass of the molecule is 178.074227566 g/mol .
Chemical Reactions Analysis
The chemical reactions involving 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxylic acid include double Sonogashira reactions and Chichibabin cyclizations . A subsequent nucleophilic aromatic substitution then takes place to generate an anionic intermediate .
Aplicaciones Científicas De Investigación
Supramolecular Networks and Hydrogen Bonding :
- Studies have shown the use of 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid derivatives in forming hydrogen-bonded supramolecular networks. These networks are formed through noncovalent weak interactions with carboxylic acids, leading to an increased understanding of binding mechanisms in molecular chemistry (Jin, Liu, Wang, & Guo, 2011).
Synthesis and Evaluation of Derivatives :
- The synthesis and evaluation of various derivatives of 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid, such as esters, carbonitriles, and carboxamides, have been explored. These derivatives have shown potential in applications like antibacterial treatments, highlighting the compound's versatility in medicinal chemistry (Santilli, Scotese, & Yurchenco, 1975).
Role in Osteoporosis Treatment :
- Certain derivatives of 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid have been identified as potent antagonists for the αvβ3 receptor, showing promise in the treatment and prevention of osteoporosis. Their efficacy in in vivo models of bone turnover has led to their consideration for clinical development (Coleman et al., 2004).
Advancements in Organic Chemistry :
- The compound's derivatives have been used to study various synthetic pathways and chemical reactions, contributing significantly to advancements in organic chemistry and the understanding of molecular interactions (Messinger & Meyer-Barrientos, 1981).
Antibacterial Applications :
- Research on 1,8-naphthyridine-3-carboxylic acid derivatives, closely related to 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid, has shown significant antibacterial activity. These findings are crucial in the development of new antibacterial agents, demonstrating the compound's potential in pharmacology (Matsumoto et al., 1984).
Chemical Synthesis and Cycloaddition Reactions :
- The compound has been used in studies focusing on chemical synthesis, particularly in cycloaddition reactions. These studies contribute to the broader understanding of chemical synthesis methods and the creation of novel compounds (Read & Ray, 1995).
Propiedades
IUPAC Name |
5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-9(13)7-4-3-6-2-1-5-10-8(6)11-7/h3-4H,1-2,5H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZSCAGHBLVEKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC1)N=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680006 | |
| Record name | 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxylic acid | |
CAS RN |
885278-22-8 | |
| Record name | 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid](/img/structure/B1392954.png)
![2-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid](/img/structure/B1392955.png)

![1-[(4-Bromo-2-fluorophenyl)acetyl]pyrrolidine](/img/structure/B1392958.png)



![Exo-8-boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B1392966.png)
![5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1392967.png)